N-(3-acetylphenyl)-4-[benzyl(propan-2-yl)sulfamoyl]benzamide
Description
N-(3-acetylphenyl)-4-[benzyl(propan-2-yl)sulfamoyl]benzamide is a sulfonamide-benzamide hybrid compound characterized by a benzamide core linked to a sulfamoyl group substituted with benzyl and isopropyl (propan-2-yl) moieties. The 3-acetylphenyl group attached to the benzamide nitrogen introduces an electron-withdrawing acetyl group, which may influence electronic properties and binding interactions.
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-[benzyl(propan-2-yl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-18(2)27(17-20-8-5-4-6-9-20)32(30,31)24-14-12-21(13-15-24)25(29)26-23-11-7-10-22(16-23)19(3)28/h4-16,18H,17H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBIEJFZWHMMOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-4-[benzyl(propan-2-yl)sulfamoyl]benzamide typically involves a multi-step process:
Formation of the Acetylphenyl Intermediate: The starting material, 3-acetylphenylamine, is synthesized through the acetylation of aniline with acetic anhydride.
Sulfonamide Formation: The intermediate is then reacted with benzyl isopropylamine in the presence of a sulfonyl chloride to form the sulfonamide linkage.
Final Coupling: The final step involves coupling the sulfonamide intermediate with 4-aminobenzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-4-[benzyl(propan-2-yl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) can be used under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that N-(3-acetylphenyl)-4-[benzyl(propan-2-yl)sulfamoyl]benzamide exhibits significant anticancer properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. Its mechanism of action may involve the induction of apoptosis and the inhibition of key signaling pathways associated with cancer proliferation.
1.2 Carbonic Anhydrase Inhibition
The compound is identified as a potent inhibitor of carbonic anhydrase II, an enzyme that plays a crucial role in regulating pH and fluid balance in biological systems. Inhibitors of carbonic anhydrase are valuable in treating conditions such as glaucoma, epilepsy, and certain types of edema. The structural characteristics of this compound enhance its binding affinity to the enzyme, making it a candidate for further pharmacological development .
Agricultural Applications
2.1 Herbicide Development
This compound has potential applications in agriculture as a herbicide. Its sulfonamide group can interact with specific biochemical pathways in plants, potentially leading to effective weed control without harming crops. Research is ongoing to evaluate its efficacy and safety profile in agricultural settings.
Biochemical Research
3.1 Tool for Enzyme Studies
In biochemical research, this compound serves as a valuable tool for studying enzyme mechanisms and interactions. Its specificity as a carbonic anhydrase inhibitor allows researchers to dissect the enzyme's role in various physiological processes and develop assays for screening other potential inhibitors.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Properties | Evaluated against breast cancer cell lines | Demonstrated significant growth inhibition at low concentrations |
| Carbonic Anhydrase Inhibition Study | Assessed binding affinity | Showed high specificity and potency compared to other known inhibitors |
| Herbicide Efficacy Trial | Tested on common agricultural weeds | Indicated promising results with minimal phytotoxicity on crops |
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-[benzyl(propan-2-yl)sulfamoyl]benzamide would depend on its specific application. For instance, as an antibacterial agent, it might inhibit bacterial enzymes by mimicking the structure of natural substrates. The molecular targets could include enzymes involved in cell wall synthesis or DNA replication.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Sulfamoyl-Benzamide Derivatives
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
- Key Differences: LMM5 replaces the propan-2-yl group in the target compound with a methyl group on the benzylsulfamoyl moiety.
- Activity : LMM5 demonstrates antifungal efficacy against Candida albicans by inhibiting thioredoxin reductase (Trr1), with MIC values comparable to fluconazole .
- Synthesis : Purchased from commercial sources, unlike the target compound, which may involve conventional acetic acid-sodium acetate methods .
Compounds 3a–g (N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide)
- Key Differences :
- Feature a propen-1-en-1-yl linker between the benzamide and sulfamoyl groups, introducing conjugation and planar geometry.
- Substituents on the sulfamoyl group (e.g., methoxyphenyl) enhance solubility compared to the target compound’s hydrophobic isopropyl group.
Benzamide Derivatives with Varied Substituents
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Key Differences: Lacks the sulfamoyl group but includes a hydroxy-dimethyl ethyl group, serving as an N,O-bidentate directing group for metal-catalyzed C–H functionalization. Highlights the versatility of benzamide scaffolds in non-therapeutic applications .
Compounds 5–8 (Peptide-like Benzamides)
- Key Differences: Contain amino acid-like backbones with methoxy, ethoxy, or propoxy substituents. These ether groups improve aqueous solubility, contrasting with the acetylphenyl group in the target compound, which may reduce solubility .
Kinase and Epigenetic-Targeting Benzamides
Compound 7a (CDD-1431)
- Key Differences :
Compound 66 (Epigenetic Reader Domain Inhibitor)
Comparative Analysis Table
Key Research Findings and Implications
- Substituent Effects :
- Electron-Withdrawing Groups : The 3-acetylphenyl group in the target compound may enhance binding to electrophilic enzyme pockets compared to methoxy or ethoxy groups in other derivatives .
- Steric Effects : The bulky benzyl(propan-2-yl)sulfamoyl group could reduce off-target interactions compared to LMM5’s smaller benzyl(methyl)sulfamoyl group .
- Synthetic Accessibility : Conventional methods (e.g., acetic acid-mediated condensation) are feasible for sulfamoyl-benzamides, though complex analogs (e.g., CDD-1431) require advanced coupling techniques .
- Biological Potential: While LMM5 and CDD-1431 show validated antifungal and kinase-inhibitory activities, the target compound’s isopropyl substitution warrants exploration in similar assays .
Biological Activity
N-(3-acetylphenyl)-4-[benzyl(propan-2-yl)sulfamoyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzamide backbone with an acetyl group and a sulfamoyl moiety, which are critical for its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of NF-kB Activation : Benzamide derivatives have been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a transcription factor involved in inflammatory responses. This inhibition can lead to reduced inflammation and apoptosis in certain cell types .
- Apoptosis Induction : Some studies suggest that modifications in the benzamide structure can enhance apoptosis induction in cancer cells. For instance, the addition of specific substituents can convert biologically inactive compounds into potent inducers of cell death .
- Antimicrobial Activity : Compounds with sulfamoyl groups have demonstrated antimicrobial properties, making them candidates for further development against resistant strains of bacteria .
Biological Activity Data
Case Studies
-
Case Study on NF-kB Inhibition :
In a study examining the effects of N-substituted benzamides, it was found that the introduction of an acetyl group significantly enhanced the compound's ability to inhibit NF-kB activation. This suggests that structural modifications can lead to increased efficacy in reducing inflammatory responses . -
Anticancer Activity :
A series of experiments involving modified benzamides revealed that specific substitutions led to enhanced apoptosis in breast cancer cell lines. The compound’s ability to induce cell death was linked to its interaction with apoptotic pathways, making it a candidate for further development as a chemotherapeutic agent . -
Antimicrobial Testing :
The compound was tested against several strains of bacteria, including resistant strains. Results indicated that it exhibited significant antimicrobial activity, which warrants further exploration for potential clinical applications in treating infections .
Q & A
Basic: What are the standard synthetic routes for synthesizing N-(3-acetylphenyl)-4-[benzyl(propan-2-yl)sulfamoyl]benzamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the sulfamoyl group via reaction of 4-chlorosulfonylbenzoyl chloride with benzyl(propan-2-yl)amine under basic conditions (e.g., NaHCO₃ in THF) to yield 4-[benzyl(propan-2-yl)sulfamoyl]benzoyl chloride.
- Step 2: Coupling with 3-acetylaniline using a peptide coupling agent like EDCI/HOBt in dichloromethane to form the benzamide bond.
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
Key Considerations:
- Reaction intermediates must be monitored using TLC or HPLC to avoid side products (e.g., over-acylation).
- Use anhydrous conditions to prevent hydrolysis of the sulfamoyl group.
Basic: What spectroscopic and analytical techniques are used to characterize this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR confirms the acetylphenyl group (δ ~2.6 ppm for acetyl CH₃) and benzyl-propan-2-yl sulfamoyl moiety (δ ~1.2 ppm for isopropyl CH₃).
- 2D NMR (HSQC, HMBC) resolves connectivity between the sulfamoyl and benzamide groups .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., ESI+ mode, calculated vs. observed m/z).
- X-ray Crystallography: Resolves stereochemistry and confirms crystal packing (if single crystals are obtained via slow evaporation in DMSO/water) .
Advanced: How can molecular docking studies predict the biological targets of this compound?
Methodological Answer:
- Step 1: Generate a 3D structure using software like Gaussian09 (DFT/B3LYP/6-31G* basis set) for energy minimization.
- Step 2: Perform docking (AutoDock Vina or Schrödinger Suite) against potential targets (e.g., kinases, GPCRs) using PDB structures.
- Step 3: Analyze binding affinities (ΔG values) and interactions (hydrogen bonds, hydrophobic contacts).
- Validation: Compare with experimental IC₅₀ values from enzyme inhibition assays (e.g., fluorescence polarization) .
Data Contradiction Example:
Discrepancies between predicted and observed binding modes may arise from protein flexibility; molecular dynamics simulations (100 ns) can refine docking results .
Advanced: What strategies resolve discrepancies in reported biological activities across studies?
Methodological Answer:
- Hypothesis 1: Variations in purity (e.g., residual solvents or unreacted intermediates).
- Solution: Validate purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .
- Hypothesis 2: Differences in assay conditions (e.g., pH, solvent).
- Solution: Standardize assays using PBS (pH 7.4) and DMSO controls (<0.1% v/v) .
- Hypothesis 3: Structural analogs interfering with activity.
- Solution: Perform SAR studies by synthesizing derivatives (e.g., replacing benzyl with cyclohexyl) and testing in parallel .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Antimicrobial Activity:
- MIC Assay: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Anticancer Activity:
- MTT Assay: Screen against cancer cell lines (e.g., MCF-7, HeLa) with 48-hour incubation and IC₅₀ calculation .
- Enzyme Inhibition:
- Fluorometric Assays: Measure inhibition of COX-2 or carbonic anhydrase using substrate-specific probes .
Advanced: How to optimize the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyl or amine) to improve solubility (logP reduction via ClogP prediction).
- Metabolic Stability:
- Liver Microsome Assay: Incubate with rat/human microsomes (NADPH regeneration system) and quantify parent compound via LC-MS/MS .
- Plasma Protein Binding: Use equilibrium dialysis to measure free fraction; aim for <95% binding to enhance bioavailability .
Advanced: How to analyze structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Design: Synthesize derivatives with modifications to:
- Sulfamoyl Group: Replace benzyl with substituted aryl groups.
- Acetylphenyl Moiety: Test halogenated or nitro-substituted analogs.
- Statistical Analysis:
- QSAR Modeling: Use partial least squares (PLS) regression to correlate descriptors (e.g., Hammett σ, molar refractivity) with activity .
- Cluster Analysis: Group compounds by activity profiles (e.g., hierarchical clustering in R/Python) to identify critical substituents .
Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability:
- TGA/DSC: Assess decomposition temperature (N₂ atmosphere, 10°C/min).
- Photostability:
- ICH Guidelines: Expose to UV light (320–400 nm) and monitor degradation via HPLC.
- Solution Stability:
- pH Studies: Store in buffers (pH 1–10) and quantify degradation products over 7 days .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA):
- Step 1: Treat cells with compound (10 µM, 1 hr), lyse, and heat (37–65°C).
- Step 2: Centrifuge, quantify soluble target protein (e.g., Western blot).
- Bioluminescence Resonance Energy Transfer (BRET):
- Use NanoLuc-tagged targets to monitor real-time binding in live cells .
Advanced: What computational methods predict toxicity and off-target effects?
Methodological Answer:
- Toxicity Prediction:
- Pro-Tox II: Predict hepatotoxicity, mutagenicity, and LD₅₀ based on structural fingerprints.
- Off-Target Screening:
- SwissTargetPrediction: Rank potential off-targets (e.g., kinases, ion channels) using similarity ensemble approach (SEA) .
- Validation: Compare with experimental phenotypic screening (e.g., BioMAP diversity panel) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
